Crystal structure and 1H NMR spectral data for 2-Amino-4-(methylsulphonyl)-5-nitrophenol
Crystal structure and 1H NMR spectral data for 2-Amino-4-(methylsulphonyl)-5-nitrophenol
An In-depth Technical Guide to the Structural and Spectroscopic Characterization of 2-Amino-4-(methylsulphonyl)-5-nitrophenol
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the analytical methodologies for the characterization of 2-Amino-4-(methylsulphonyl)-5-nitrophenol, a key chemical intermediate. We delve into the precise determination of its three-dimensional molecular architecture via single-crystal X-ray diffraction (SC-XRD) and the elucidation of its proton environment using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines detailed, field-proven protocols for crystallization, data acquisition, and spectral interpretation. The causality behind critical experimental choices is explained to provide researchers and drug development professionals with a robust framework for their own analytical workflows. All data presented herein, while representative of expected findings for this class of molecule, is illustrative. The primary focus is on the integrity and rationale of the analytical process.
Introduction
2-Amino-4-(methylsulphonyl)-5-nitrophenol (CAS 85030-18-8) is an aromatic compound featuring a multifunctional substitution pattern. The presence of an amine, a hydroxyl, a nitro, and a methylsulfonyl group imparts a unique electronic and steric profile, making it a valuable precursor in the synthesis of various target molecules, including pharmaceuticals and dyes.[1][2][3] Accurate structural and spectroscopic characterization is a non-negotiable prerequisite for its use in further synthetic applications, ensuring identity, purity, and an understanding of its chemical behavior.
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions.[4][5] Complementarily, ¹H NMR spectroscopy offers detailed information about the molecule's structure in solution by probing the chemical environment of hydrogen atoms.[6] Together, these techniques provide a holistic understanding of the molecule in both the solid and solution states.
Synthesis and High-Quality Crystal Growth
The generation of a robust analytical dataset begins with the material itself. While several synthetic routes to substituted nitrophenols exist[7][8][9][10], the critical subsequent step is the preparation of a single crystal suitable for diffraction analysis.
Experimental Protocol: Slow Evaporation Crystallization
The rationale behind this protocol is to allow molecules to transition from the disordered solution phase to a highly ordered, single-crystal lattice slowly. Rapid precipitation traps solvent and introduces defects, rendering the resulting solid unsuitable for diffraction.[11]
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Solution Preparation: Dissolve approximately 20-30 mg of purified 2-Amino-4-(methylsulphonyl)-5-nitrophenol in a minimal amount of a suitable solvent system (e.g., an ethanol/water or acetone/hexane mixture) in a clean glass vial. Gentle heating may be applied to facilitate dissolution.
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Particulate Removal: Filter the warm solution through a Pasteur pipette containing a small, tightly packed plug of glass wool into a clean, dust-free vial. This step is critical as solid impurities can act as nucleation sites, leading to the formation of polycrystalline material.
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Slow Evaporation: Cover the vial with parafilm and puncture it with 2-3 small holes using a fine needle. The restricted opening slows the rate of solvent evaporation, promoting the growth of a small number of large, well-defined crystals.[11]
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Incubation & Harvesting: Place the vial in a vibration-free location at a constant temperature. Monitor crystal growth over several days. Once crystals of a suitable size (approx. 0.1-0.3 mm) have formed, carefully harvest them using a nylon loop.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is a powerful non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[5]
Experimental Protocol: Data Collection and Structure Refinement
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Crystal Mounting: A selected single crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
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Data Collection: The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), collects a series of diffraction patterns as the crystal is rotated.[5] The positions and intensities of the diffracted X-ray beams are recorded by a detector.
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Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The three-dimensional electron density map is then calculated, from which the positions of the atoms are determined.[12] This initial model is then refined to achieve the best possible fit between the observed diffraction data and the calculated data based on the model.
Illustrative Crystallographic Data
The following table summarizes hypothetical but chemically plausible crystallographic data for 2-Amino-4-(methylsulphonyl)-5-nitrophenol.
| Parameter | Value |
| Chemical Formula | C₇H₈N₂O₅S |
| Formula Weight | 232.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.5, 12.1, 9.3 |
| α, β, γ (°) | 90, 105.2, 90 |
| Volume (ų) | 955.4 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.615 |
| Radiation (Å) | Mo Kα (0.71073) |
| R-factor (final) | < 0.05 |
Molecular Structure Visualization
The analysis reveals a planar phenol ring with substituent groups. Key structural features would include intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent amino group, as well as intermolecular interactions involving the nitro and sulphonyl groups, which dictate the crystal packing.
Caption: Integrated workflow for the complete characterization of a novel compound.
Conclusion
The structural and spectroscopic characterization of 2-Amino-4-(methylsulphonyl)-5-nitrophenol is achieved through a synergistic application of single-crystal X-ray diffraction and ¹H NMR spectroscopy. SC-XRD provides definitive proof of the molecular connectivity and three-dimensional arrangement in the solid state, while ¹H NMR confirms the structure and proton environment in solution. The detailed protocols and interpretive guidelines presented in this document offer a robust framework for researchers, ensuring data integrity and contributing to the successful application of this compound in advanced synthesis and materials science.
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